molecular formula C16H15ClN4O3S2 B2404559 4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide CAS No. 851979-16-3

4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide

Cat. No. B2404559
CAS RN: 851979-16-3
M. Wt: 410.89
InChI Key: JXRBOOMJIMXFEB-UHFFFAOYSA-N
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Description

The compound “4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide” is a chemical compound that is related to the benzothiazole class of compounds . Benzothiazoles are heterocyclic compounds, and they have been studied for various biological activities.

Scientific Research Applications

Synthesis and Pharmacological Activities

This compound is synthesized and utilized as a starting material in the creation of a range of pharmacologically active agents. For instance, it has been involved in the synthesis of thiosemicarbazides, triazoles, and Schiff bases, which exhibit significant antihypertensive α-blocking activity with low toxicity (Abdel-Wahab et al., 2008).

Anticancer and Antimicrobial Applications

Derivatives of this compound have been assessed for their anticancer and antimicrobial activities. Mixed-ligand copper(II)-sulfonamide complexes, for example, have shown DNA binding and cleavage capabilities, indicating potential in anticancer therapies (González-Álvarez et al., 2013). Additionally, novel derivatives have been synthesized and evaluated for their antibacterial activity against various strains, showing promising activity against anaerobic Gram-positive bacteria (Sławiński et al., 2013).

Antifungal and Antitumor Activity

Research on the synthesis of mycostatics based on 4-aryldiazenyl-3,5-dimethylpyrazoles, which are derived from the condensation of this compound, has demonstrated significant antifungal activity against pathogenic fungi and cytotoxicity against certain human cell lines (Khudina et al., 2021). Furthermore, the antitumor activities of novel pyrazole and thienopyrimidine derivatives derived from this compound have been explored, with some compounds showing remarkable activity against breast cancer cells (Aly, 2009).

Molecular Docking and DFT Calculations

The compound has also been a focus in studies involving molecular docking and Density Functional Theory (DFT) calculations to explore its interactions at the molecular level, offering insights into its potential as an antitumor agent (Fahim & Shalaby, 2019).

Anti-HIV Evaluation

Its derivatives have been evaluated for anti-HIV activities, with some showing moderate activity, highlighting the compound's potential in developing new therapeutic agents (Pomarnacka & Kornicka, 2001).

Future Directions

Benzothiazole derivatives have been the subject of ongoing research due to their potential biological activities . Future research could focus on further elucidating the biological activities of this compound and related compounds, as well as optimizing their synthesis processes.

properties

IUPAC Name

4-[[(4-chloro-1,3-benzothiazol-2-yl)amino]carbamoyl]-N,N-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O3S2/c1-21(2)26(23,24)11-8-6-10(7-9-11)15(22)19-20-16-18-14-12(17)4-3-5-13(14)25-16/h3-9H,1-2H3,(H,18,20)(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXRBOOMJIMXFEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NNC2=NC3=C(S2)C=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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